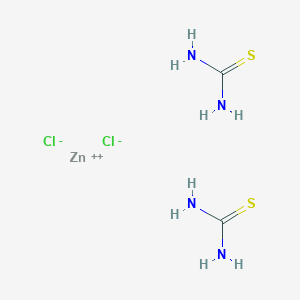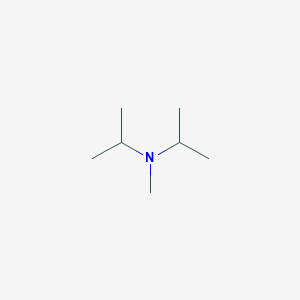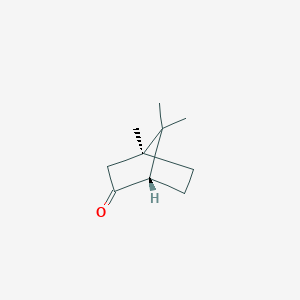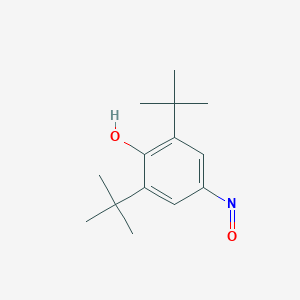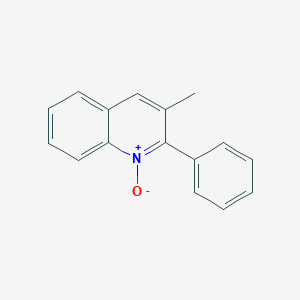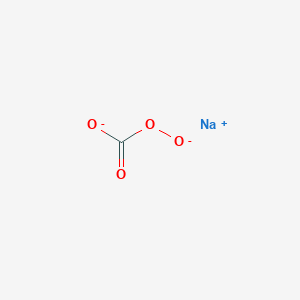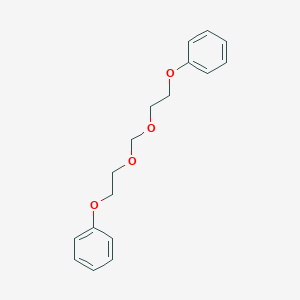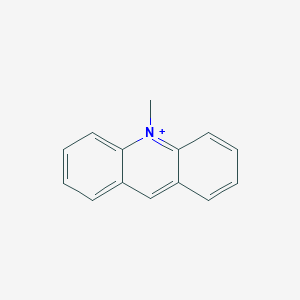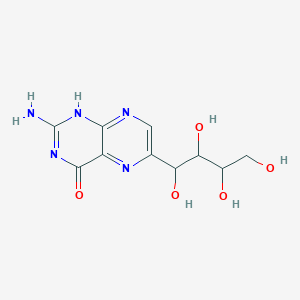![molecular formula C26H32N2O B081084 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 14051-14-0](/img/structure/B81084.png)
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a chemical compound with potential applications in scientific research. This indole derivative has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with dopamine D4 receptors. As a selective antagonist of these receptors, this compound can block the activity of dopamine in the brain. This mechanism of action is important for understanding the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of dopamine to D4 receptors, while in vivo studies have demonstrated its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to study the function of these receptors specifically, without interference from other dopamine receptor subtypes. However, a limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for the study of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of even more potent and selective dopamine D4 receptor antagonists.
Méthodes De Synthèse
The synthesis of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has been achieved using various methods. One such method involves the reaction of 1-benzyl-4-piperidone with 3-methyl-2-butenyl bromide in the presence of potassium carbonate and 18-crown-6 in acetonitrile. The resulting product is then treated with sodium borohydride and acetic acid to yield the desired compound.
Applications De Recherche Scientifique
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective dopamine D4 receptor antagonist, making it useful in the study of dopamine receptor function. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Propriétés
Numéro CAS |
14051-14-0 |
|---|---|
Nom du produit |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Formule moléculaire |
C26H32N2O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[2-(phenylmethoxymethyl)butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C26H32N2O/c1-2-19(17-29-18-20-8-4-3-5-9-20)14-21-15-25-26-23(12-13-28(25)16-21)22-10-6-7-11-24(22)27-26/h3-11,19,21,25,27H,2,12-18H2,1H3 |
Clé InChI |
RXBFQWOEDZMXPU-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
SMILES canonique |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
Synonymes |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



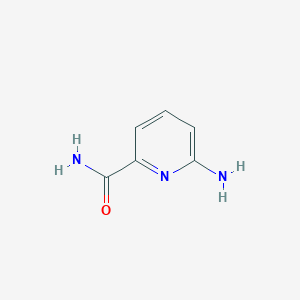
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
